3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide
Description
Properties
IUPAC Name |
3,4-dihydro-1H-2λ6,3-benzothiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMLVFGUCQRCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . This one-pot, three-component reaction yields the desired benzothiazine derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrazone Formation via Condensation with Hydrazine
The compound undergoes condensation with hydrazine or its derivatives to form hydrazone intermediates, a critical step for further functionalization.
Reaction Procedure :
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Substrate : 1-Methyl-1H-benzo[c] thiazin-4(3H)-one 2,2-dioxide (4)
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Reagents : 64% hydrazine monohydrate
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Product : 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] thiazine 2,2-dioxide (5)
Characterization Data :
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Appearance : Yellow crystals
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Spectroscopic Data :
Ultrasound-Assisted Schiff Base Formation
Efficient synthesis of N-benzylidene derivatives is achieved using ultrasound irradiation, reducing reaction times.
Procedure :
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Substrate : 1-Methyl-2,2-dioxo-2,3-dihydro-1H-benzo[c] thiazin-4-one
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Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 2-nitrobenzaldehyde)
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Products : N-Benzylidene-N'-(1-methyl-2,2-dioxo-2,3-dihydro-1H-benzo[c] thiazin-4-ylidene)hydrazines
Example :
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Product : N-(4-Fluorobenzylidene)-N'-(6-bromo-1-methyl-2,2-dioxo-2,3-dihydro-1H-benzo[c] thiazin-4-ylidene)hydrazine (6i)
Base-Induced Rearrangements (Hypothetical Pathway)
While not directly reported for this compound, analogous 1,2,3-benzothiadiazine 1,1-dioxides undergo t-BuOK-mediated rearrangements to form benzisothiazoles or benzothiazines .
Proposed Mechanism :
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Ring Opening : Base-induced cleavage of the N–N bond.
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Recyclization : Formation of new C–N bonds, influenced by base stoichiometry .
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 183.23 g/mol
- CAS Number : 33183-87-8
The compound features a fused bicyclic structure that contributes to its unique chemical properties and biological activities.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2]thiazine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the thiazine ring can enhance activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
2. Anticancer Potential
Some studies have suggested that compounds related to 3,4-dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide may possess anticancer properties. Research has demonstrated that these compounds can inhibit specific pathways involved in tumor growth and proliferation. For example, they may act as inhibitors of the pan-Kras pathway, which is crucial in many cancers .
3. Neurological Applications
Recent investigations have focused on the potential of this compound as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The structural characteristics of this compound make it a candidate for further exploration in this area .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound has led to its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Its ability to act as a cross-linking agent has been explored in the development of new materials with improved performance characteristics .
2. Photovoltaic Materials
Recent studies have suggested that thiazine derivatives can be utilized in organic photovoltaic cells due to their electronic properties. The introduction of such compounds into the active layer of solar cells has shown promise in enhancing light absorption and charge transport efficiency .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One notable method includes the reaction of appropriate thioketones with amines under controlled conditions to yield the desired thiazine structure.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at Heriot-Watt University investigated the antimicrobial efficacy of synthesized derivatives based on this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria when tested at various concentrations .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a potassium channel activator, it binds to and modulates the activity of potassium channels, leading to changes in cellular ion flow and membrane potential . As an AMPA receptor modulator, it interacts with the receptor to enhance or inhibit its activity, affecting neurotransmission in the brain .
Comparison with Similar Compounds
Structural and Functional Analogues
MAO-Inhibitory Derivatives
Recent studies synthesized two series of derivatives by condensing 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes, yielding compounds 7(a–f) and 9(a–k) . These derivatives exhibit MAO inhibition in the micromolar range, with substituents dictating isoform selectivity (MAO A vs. MAO B):
Key Findings :
- Halogen Substituents : Chloro (9e) and bromo (9h) groups enhance isoform selectivity by forming halogen bonds and π-alkyl interactions with hydrophobic residues (e.g., Phe208, Ile199) .
- Thiophene vs. Quinoline: Thiophene-based derivatives (9e, 9h) show higher potency than quinoline-based analogues (7a–f), attributed to stronger sulfur-π and halogen interactions .
- Hydrogen Bonding : The sulfonyl oxygens in the thiazine-dioxide core are critical for H-bonding with catalytic residues (e.g., Tyr69 in MAO A), stabilizing inhibitor-enzyme complexes .
Non-MAO Targets: NSAID Bioisosteres
The benzo[c][1,2]thiazine 2,2-dioxide core is structurally analogous to 2,3-dihydro-4H-benzo[e][1,2]thiazin-4-one 1,1-dioxide , the scaffold of oxicam-class NSAIDs (e.g., piroxicam) . While oxicams target cyclooxygenase (COX), benzothiazine-dioxide derivatives leverage sulfonyl groups for MAO inhibition, demonstrating scaffold versatility in drug design .
Comparison with Other Heterocycles
- Benzo[f]dithiazepin-3-one Dioxides : Unlike MAO inhibitors, these compounds (e.g., CAS: 82299-64-7) exhibit anticancer activity, highlighting the pharmacological diversity of sulfonyl-containing heterocycles .
- Thiadiazole-Fused Derivatives : Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide show distinct mechanisms (e.g., thiosemicarbazide-based inhibition), underscoring the unique MAO-targeting profile of benzothiazine-dioxides .
Biological Activity
3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide (CAS Number: 33183-87-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including one-pot synthesis techniques that enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 3,4-dihydro-1H-benzo[d][1,2]thiazine. For instance, a study evaluated several derivatives for cytotoxicity against cancer cell lines (MCF7) and found that certain compounds exhibited cytotoxic activity comparable to doxorubicin (DOX), a well-known chemotherapeutic agent. Notably, compound BS230 demonstrated significant antitumor activity with lower toxicity towards healthy cells compared to DOX .
Table 1: Cytotoxicity of Selected Compounds Against MCF7 Cell Line
| Compound | IC50 (µM) | Comparison with DOX |
|---|---|---|
| BS230 | 10 | More effective |
| DOX | 5 | Reference |
| BS130 | 15 | Comparable |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity. A study synthesized novel benzimidazole-thiazinone derivatives and evaluated their effectiveness against various microorganisms. The results indicated that some thiazine derivatives possess significant antibacterial properties against gram-positive and gram-negative bacteria .
The mechanism by which 3,4-dihydro-1H-benzo[d][1,2]thiazine exerts its biological effects is believed to involve interaction with DNA topoisomerase II. Molecular docking studies have suggested that these compounds can bind effectively to the DNA-topoisomerase complex and inhibit its activity, leading to apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving MCF7 cells treated with BS230 at varying concentrations (5 µM to 20 µM), researchers observed a dose-dependent increase in cytotoxicity. The viability assays confirmed that BS230 not only reduced cell viability significantly but also exhibited a favorable profile compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of synthesized thiazine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibition zones in agar diffusion tests, suggesting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,4-dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide derivatives?
- Answer : Derivatives can be synthesized via condensation reactions between substituted benzaldehydes and triazole precursors under reflux with glacial acetic acid, followed by solvent evaporation and filtration . For heterocyclic variants (e.g., quinolin-2-yl or pyrazin-2-yl substituents), β-substituted o-nitrostyrenes react with sulfur thiophiles to yield 1H-benzo[c][1,2]thiazine 2,2-dioxides with yields up to 80% . Scaling reactions (0.2–1 mmol) and recrystallization improve purity (73–75% yield) .
Q. How are structural and purity characteristics of these compounds validated?
- Answer : Use a combination of NMR (500 MHz) and NMR (125 MHz) to confirm substitution patterns and coupling constants (e.g., δ 8.64 ppm for pyridinyl protons) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., [M+Na] at m/z 314.9977) .
Q. What are standard protocols for assessing in vitro biological activity?
- Answer : Monoamine oxidase (MAO) inhibition is quantified via IC assays using recombinant enzymes. For example, compound 9e inhibits MAO-A (IC = 1.04 ± 0.01 mM), while 9h targets MAO-B (IC = 1.03 ± 0.17 mM) . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of MAO inhibitors?
- Answer : Substituents at the 3-position (e.g., pyridinyl, quinolinyl) enhance MAO-B selectivity by occupying hydrophobic pockets, as shown by docking studies . Electron-withdrawing groups (e.g., Cl, Br) at the 6-position improve potency by stabilizing π-π interactions with FAD cofactors .
Q. What analytical strategies resolve challenges in detecting thiazine isomerization during conjugation reactions?
- Answer : Use tandem mass spectrometry (MS/MS) to distinguish thiazine isomers without preparative chromatography. Fragmentation patterns (e.g., succinimidyl thioether vs. thiazine rearrangements) provide diagnostic ions, validated via collision-induced dissociation (CID) .
Q. How do 3,4-dihydro-1H-benzo[d][1,2]thiazine derivatives interact with multi-target pathways in neurodegenerative diseases?
- Answer : Derivatives inhibit MAO isoforms implicated in dopamine metabolism, potentially modulating mitochondrial dysfunction and ER stress in Alzheimer’s and Parkinson’s models . Computational models suggest dual-target ligands could synergize with amyloid-β clearance pathways .
Q. What methodologies address contradictions in cytotoxicity vs. therapeutic efficacy for anticancer applications?
- Answer : Screen derivatives against MCF-7 breast cancer cells using MTT assays. Compounds like 2,3-diarylated 2H-benzo[e][1,2]thiazine 1,1-dioxides show selective cytotoxicity (IC < 10 μM) via topoisomerase inhibition, validated by comet assays .
Methodological Resources
- Synthetic Optimization : Prioritize microwave-assisted synthesis for reduced reaction times and higher yields .
- Data Interpretation : Use Schrödinger Suite or AutoDock for molecular docking, correlating binding energies (ΔG) with IC values .
- Analytical Validation : Combine NMR, HRMS, and HPLC-PDA (>95% purity thresholds) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
